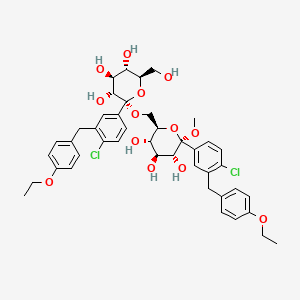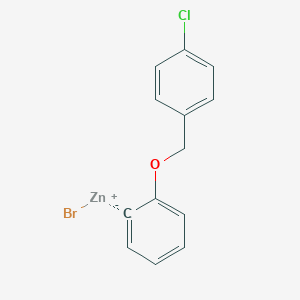
2-(4'-ChlorobenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-Chlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the chlorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Chlorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(4’-Chlorobenzyloxy)bromobenzene with zinc dust in the presence of a catalyst, such as palladium or nickel, in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2-(4’-Chlorobenzyloxy)bromobenzene+Zn→2-(4’-Chlorobenzyloxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 2-(4’-Chlorobenzyloxy)phenylzinc bromide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to enhance mass and heat transfer, improve mixing, and provide precise control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-Chlorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Cross-Coupling Reactions: It is commonly used in Negishi coupling, Suzuki-Miyaura coupling, and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and an inert atmosphere.
Suzuki-Miyaura Coupling: Uses a palladium catalyst, a base like potassium carbonate, and a boronic acid or ester as the coupling partner.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
2-(4’-Chlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 2-(4’-Chlorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. In cross-coupling reactions, the compound undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: Lacks the chlorobenzyloxy group, resulting in different reactivity and selectivity.
2-(4’-Methoxybenzyloxy)phenylzinc Bromide: Contains a methoxy group instead of a chloro group, affecting its electronic properties and reactivity.
Uniqueness
2-(4’-Chlorobenzyloxy)phenylzinc bromide is unique due to the presence of the chlorobenzyloxy group, which enhances its reactivity and selectivity in various chemical transformations. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .
Propriétés
Formule moléculaire |
C13H10BrClOZn |
|---|---|
Poids moléculaire |
363.0 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;;/h1-4,6-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
CYXMMSQJHWRXHA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C([C-]=C1)OCC2=CC=C(C=C2)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
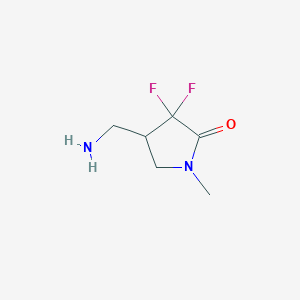
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
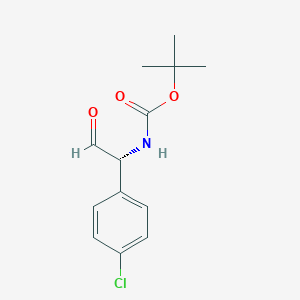
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
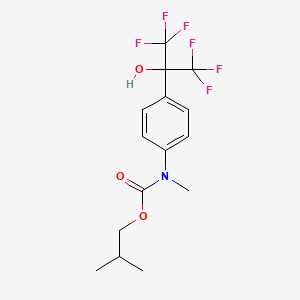
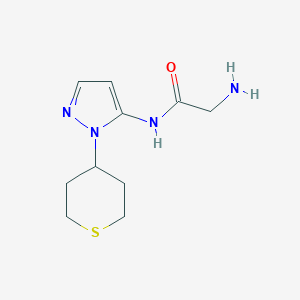
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)

